molecular formula C13H16N4S B444431 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 26028-99-9

4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B444431
CAS No.: 26028-99-9
M. Wt: 260.36g/mol
InChI Key: DLXNXOFBPGMUJI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound offered for research purposes. It belongs to a class of 1,2,4-triazole-3-thione derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities. Scientific literature on closely related structural analogs has demonstrated potent in vitro antitumor activity against human hepatoma cell lines, including BEL-7402, HUH-7, and HepG2, as determined by MTT assays . Studies suggest these compounds exert a cytotoxic and anti-proliferative effect in a time- and dose-dependent manner. The mechanism of action for these analogs is linked to the induction of apoptosis (programmed cell death) in cancer cells, with research indicating a significant enhancement of caspase-3 activity , a key effector enzyme in the apoptotic pathway . This makes the 1,2,4-triazole-3-thiol scaffold a promising subject for further investigation in oncology and drug discovery research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclohexyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNXOFBPGMUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The core triazole ring is typically synthesized via cyclocondensation. A common approach involves reacting pyridine-3-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by ammonia-mediated cyclization. For example:

  • Potassium-3-pyridyl-dithiocarbazate Formation : Pyridine-3-carbohydrazide reacts with carbon disulfide in ethanol under basic conditions (KOH) to form potassium-3-pyridyl-dithiocarbazate.

  • Cyclization to Triazole-3-thione : Heating the dithiocarbazate intermediate with aqueous ammonia yields 5-mercapto-3-pyridyl-1,2,4-triazole.

Key Conditions :

  • Temperature: Reflux at 80–90°C

  • Solvent: Ethanol/water mixture

  • Catalyst: Ammonia (25–30% v/v)

Industrial-Scale Production Strategies

Catalytic Enhancements

Industrial protocols often employ zeolite catalysts to improve regioselectivity. For instance, zeolite Y-H facilitates the cyclocondensation step by providing a porous framework that stabilizes transition states.

Advantages :

  • Yield Increase : From 65% to 82%

  • Purity : >98% (HPLC)

Solvent Systems and Temperature Control

ParameterLaboratory ScaleIndustrial Scale
Solvent Ethanol/DMFToluene/water biphasic
Temperature 80°C120°C (pressurized)
Reaction Time 6 hours2 hours

The biphasic system reduces side reactions and simplifies product isolation.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol or ethanol/N,N-dimethylformamide (DMF) mixtures.

Typical Conditions :

  • Solvent Ratio : 3:1 ethanol/DMF

  • Yield Loss : <5%

  • Purity : 99.2% (by LCMS)

Spectroscopic Validation

  • FT-IR :

    • S-H stretch: 2550–2570 cm⁻¹

    • C=N stretch: 1600–1620 cm⁻¹

  • <sup>1</sup>H NMR (DMSO-d6) :

    • Pyridine protons: δ 8.5–9.0 ppm (multiplet)

    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageSource
Cyclocondensation7298.5Low cost
Zeolite-Catalyzed8299.1High regioselectivity
Biphasic Alkylation7598.8Scalability

Challenges and Optimization Opportunities

Byproduct Formation

The primary byproduct, 3-pyridyl-1,2,4-triazole-5-thiol (unsubstituted), arises from incomplete alkylation. Strategies to mitigate this include:

  • Excess Alkylating Agent : 1.5 equivalents of cyclohexyl bromide

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity.

Green Chemistry Approaches

Recent studies propose using ionic liquids (e.g., [BMIM][BF₄]) as solvents to reduce DMF dependency, achieving comparable yields (70%) with lower toxicity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Triazole-3-thiol derivatives exhibit tunable properties based on substituents at N4 and C3. Key analogs and their structural distinctions include:

Compound Name N4 Substituent C5 Substituent Key Features Reference
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Cyclohexyl Pyridin-3-yl High lipophilicity; potential for CNS penetration due to cyclohexyl group
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Amino (-NH2) Phenyl Electron-donating -NH2 enhances antioxidant capacity
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Amino (-NH2) Pyridin-4-yl Pyridinyl nitrogen improves solubility and metal chelation
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff base (fluorobenzylidene) Pyridin-2-yl Fluorine atom increases electronegativity and metabolic stability
4-Cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Cyclohexyl 3,4,5-Trimethoxyphenyl Methoxy groups enhance electron density and antimicrobial potential

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Amino (-NH2) and methoxy (-OCH3) substituents improve antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., nitro in ) reduce reactivity .

Key Observations :

  • Cyclohexyl-containing derivatives require longer reaction times due to steric hindrance .
  • Schiff base formation (e.g., ) offers modularity for introducing aromatic or heteroaromatic aldehydes .
2.3.1. Antioxidant Activity
  • DPPH• Scavenging: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibits IC50 = 12.3 µM, outperforming electron-deficient analogs (e.g., nitro-substituted compounds in , IC50 >50 µM) .
  • Mechanistic Insight : The thiol (-SH) group donates hydrogen atoms to neutralize radicals, supported by quantum chemical calculations showing low bond dissociation energy (BDE) for S–H bonds (~85 kcal/mol) .
2.3.2. Antimicrobial and Anti-Tubercular Activity
  • 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol () shows MIC = 1.56 µg/mL against Mycobacterium tuberculosis, attributed to the fluorine atom enhancing membrane penetration .
  • Bulkier substituents (e.g., cyclohexyl) may reduce efficacy against bacterial targets due to steric clashes with enzyme active sites .
2.3.3. Urease Inhibition
Structural and Computational Analysis
  • Density Functional Theory (DFT) : Studies on triazole-3-thiols () reveal that electron-donating groups lower the HOMO-LUMO gap, enhancing reactivity toward electrophiles .
  • Crystal Structure : Pyridin-3-yl derivatives () form planar geometries, facilitating π-stacking in crystal lattices, whereas cyclohexyl groups introduce torsional strain .

Biological Activity

4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4SC_{13}H_{16}N_{4}S. The compound features a triazole ring that is linked to a cyclohexyl group and a pyridine moiety. This unique structure contributes to its biological reactivity and potential pharmacological applications.

Antimicrobial Activity

Research has shown that various triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of microorganisms.

Antimicrobial Testing Results

A study conducted on related triazole compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined against several strains:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusStrongly inhibited8
Escherichia coliModerately inhibited32
Candida albicansInhibited16

These findings suggest that the triazole ring enhances the compound's ability to disrupt microbial growth, particularly in Gram-positive bacteria .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that various triazole derivatives can induce cytotoxic effects on cancer cell lines.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of triazole derivatives against several cancer cell lines using the MTT assay. The results indicated:

Cell Line IC50 (µM) Selectivity
Melanoma (IGR39)15High
Breast Cancer (MDA-MB-231)25Moderate
Pancreatic Carcinoma (Panc-1)30Moderate

The compound demonstrated significant selectivity towards melanoma cells compared to other tested lines, suggesting its potential as a targeted cancer therapeutic agent .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and cell death .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a related triazole compound significantly reduced infection rates compared to standard treatments.
  • Cancer Treatment : In preclinical models of breast cancer, treatment with triazole derivatives resulted in reduced tumor size and increased survival rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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